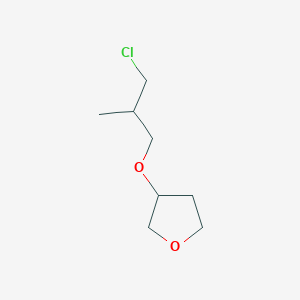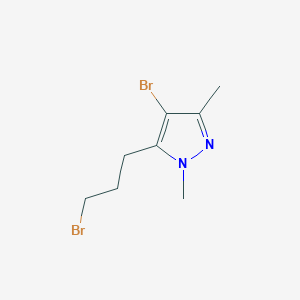
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a 3-bromopropyl group at the 5 position, and two methyl groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4 position using a brominating agent like bromine or N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is further reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to introduce the 3-bromopropyl group at the 5 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: 3-Bromopropyl bromide with a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Formation of biaryl or other coupled products through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the 3-bromopropyl group.
5-(3-Bromopropyl)-1,3-dimethyl-1H-pyrazole: Lacks the bromine atom at the 4 position.
1,3-Dimethyl-1H-pyrazole: Lacks both bromine atoms and the 3-bromopropyl group.
Propriétés
Formule moléculaire |
C8H12Br2N2 |
|---|---|
Poids moléculaire |
296.00 g/mol |
Nom IUPAC |
4-bromo-5-(3-bromopropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3 |
Clé InChI |
CDCMUJYMYFDQSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Br)CCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
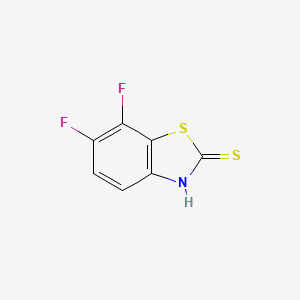
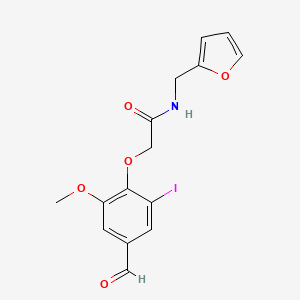

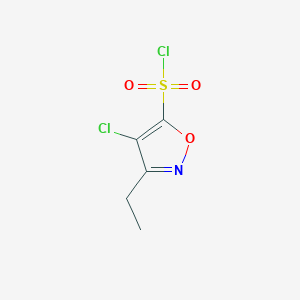
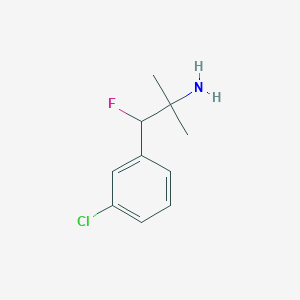

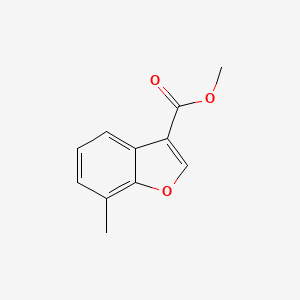
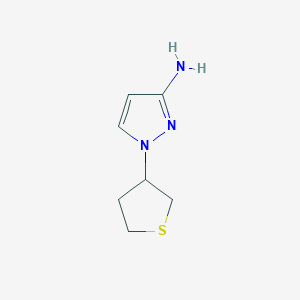
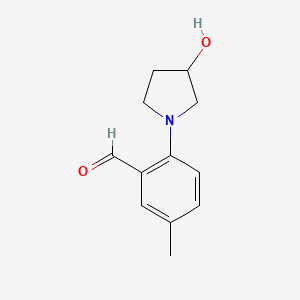
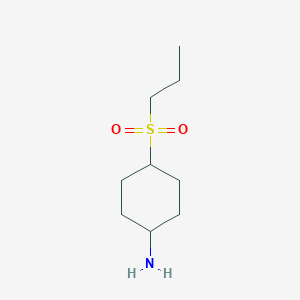
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
